molecular formula C25H23N3O5 B11141145 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B11141145
M. Wt: 445.5 g/mol
InChI Key: CJNBVTRCJSEZSU-UHFFFAOYSA-N
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Description

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The quinazolinone intermediate is then alkylated with benzyl halides in the presence of a base such as potassium carbonate.

    Coupling with Trimethoxyphenylamine: The final step involves coupling the benzylated quinazolinone with 3,4,5-trimethoxyphenylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the quinazolinone ring.

    Reduction: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide has shown promise in inhibiting certain enzymes, making it a candidate for drug development

Medicine

In medicine, this compound is being explored for its pharmacological properties. Studies have indicated its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Benzamide derivatives: Compounds like N-(3,4,5-trimethoxyphenyl)benzamide also show pharmacological properties.

Uniqueness

What sets 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide apart is the combination of the quinazolinone and benzamide moieties, which confer a unique set of properties. This dual functionality allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C25H23N3O5/c1-31-21-12-18(13-22(32-2)23(21)33-3)27-24(29)17-10-8-16(9-11-17)14-28-15-26-20-7-5-4-6-19(20)25(28)30/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

CJNBVTRCJSEZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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